molecular formula C16H14N4O2S B2546266 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone CAS No. 690646-46-9

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone

Cat. No.: B2546266
CAS No.: 690646-46-9
M. Wt: 326.37
InChI Key: VBLKMOISKWIWNN-UHFFFAOYSA-N
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

The chemical compound "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone" is part of a broader category of chemicals involving 1,2,4-triazole derivatives. These derivatives are synthesized through various complex chemical reactions. For instance, S-alkylated 4H-1,2,4-triazole-3-thiols and phenyl-4H-1,2,4-triazole-3-thiols were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with different bromo-ethanones. These compounds exhibited anti-inflammatory properties (Labanauskas et al., 2004). Another synthesis method involved cycloaddition of arylazides to acetylacetone, resulting in derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).

Chemical Properties and Reactions

The chemical and structural properties of these compounds were often confirmed using modern analytical techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry. For instance, the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, a compound in this chemical family, involved a synthesis from a related sulfanyl acetohydrazide and acetophenone. This compound exhibited antioxidant properties (Šermukšnytė et al., 2022).

Biological Applications

Antioxidant and Anticancer Activity

A significant part of the research on these compounds involves their biological activity, particularly antioxidant and anticancer properties. For instance, some 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed remarkable antioxidant activity, being more effective than ascorbic acid in some cases. Additionally, these compounds exhibited anticancer activity against specific human cancer cell lines (Tumosienė et al., 2020).

Applications in Material Science

Structural Analysis and Material Properties

Research also delves into the structural properties and applications of these compounds in material science. For example, a study synthesized 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and analyzed their UV-vis absorption and fluorescence spectra. The fluorescence intensity and maximal emission bands of these compounds were influenced by the groups bonded to the triazole rings, indicating potential applications in material science (Liu et al., 2010).

Safety and Hazards

This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions . Specific safety data and hazard information are not provided in the search results, but would typically be included in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-15-18-16(20-19-15)23-10-14(21)11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKMOISKWIWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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